molecular formula C19H29ClN2O3 B13045031 Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hcl

Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hcl

Cat. No.: B13045031
M. Wt: 368.9 g/mol
InChI Key: ANJIOXUQTGQJCS-UHFFFAOYSA-N
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Description

Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate hydrochloride typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of boronic acids with halides in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C19H29ClN2O3

Molecular Weight

368.9 g/mol

IUPAC Name

tert-butyl 1-amino-5-methoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate;hydrochloride

InChI

InChI=1S/C19H28N2O3.ClH/c1-18(2,3)24-17(22)21-9-7-19(8-10-21)12-16(20)14-6-5-13(23-4)11-15(14)19;/h5-6,11,16H,7-10,12,20H2,1-4H3;1H

InChI Key

ANJIOXUQTGQJCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C=C(C=C3)OC)N.Cl

Origin of Product

United States

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